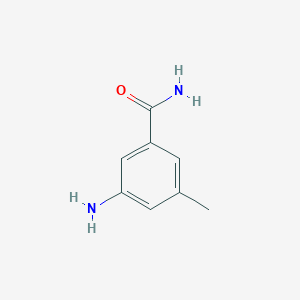

3-Amino-5-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNOAUFBLDQIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 5 Methylbenzamide

Electrophilic Aromatic Substitution Patterns on the Benzamide (B126) Ring

The benzamide ring of 3-Amino-5-methylbenzamide is subject to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The positions at which substitution occurs are dictated by the directing effects of the existing substituents: the amino (-NH₂) group, the methyl (-CH₃) group, and the amide (-CONH₂) group.

Both the amino and methyl groups are electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves. cognitoedu.orgsavemyexams.com The amino group, in particular, is a strong activating group due to the resonance effect of its lone pair of electrons with the π-system of the ring. cognitoedu.orglibretexts.org This increases the electron density at the positions ortho and para to the amino group (C2, C4, and C6). The methyl group also activates the ring, albeit to a lesser extent, through an inductive effect. cognitoedu.org

Conversely, the amide group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. savemyexams.com However, the combined influence of the strongly activating amino group and the moderately activating methyl group typically outweighs the deactivating effect of the amide. Therefore, electrophilic substitution on this compound is expected to occur at the positions most activated by the amino and methyl groups, which are ortho and para to them. Given the substitution pattern, the most likely positions for electrophilic attack are C2, C4, and C6.

For instance, in nitration reactions, which involve the electrophile NO₂⁺, the amino group's directing effect is prominent. doubtnut.commnstate.edu However, under the strongly acidic conditions of nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivating group. doubtnut.com This can lead to a mixture of products. Halogenation with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can also be used to introduce halogen atoms onto the aromatic ring through electrophilic substitution. sioc-journal.cn

Reactions Involving the Amide Functional Group

The amide functional group (-CONH₂) in this compound can undergo several characteristic reactions, primarily hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-amino-5-methylbenzoic acid and ammonia (B1221849). libretexts.org

Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ammonia (which is protonated to the non-nucleophilic ammonium (B1175870) ion under acidic conditions) leads to the formation of the corresponding carboxylic acid. libretexts.orgpearson.com

Basic Hydrolysis: Under basic conditions (e.g., NaOH and heat), a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion as a leaving group. An acid-base reaction between the carboxylic acid and the amide anion (or hydroxide) results in the formation of a carboxylate salt and ammonia. libretexts.orgpearson.com

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgncert.nic.in This reaction converts the carbonyl group into a methylene (B1212753) group (-CH₂-), transforming the benzamide into a benzylamine (B48309) derivative.

Transformations of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a versatile functional group that can be transformed through various reactions, including diazotization and acylation.

Diazotization: The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures. rsc.orgnih.gov This reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nitrogen of the amino group. A series of proton transfers and the elimination of a water molecule generate the diazonium ion (-N₂⁺).

The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions, to introduce a wide range of substituents onto the aromatic ring. nih.gov For example, it can be used in the synthesis of triazinones. nih.gov

Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides in a process known as acylation. ncert.nic.in This reaction forms a new amide bond. For example, reaction with acetyl chloride would yield N-(3-carbamoyl-5-methylphenyl)acetamide. This transformation is often used to protect the amino group or to control its reactivity in subsequent reactions. ncert.nic.in

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming new carbon-nitrogen and carbon-carbon bonds. semanticscholar.orgrug.nlbeilstein-journals.org These reactions typically involve an aryl halide or triflate as a substrate. While this compound itself is not the typical substrate for these reactions, its derivatives, particularly halogenated ones, can be utilized.

For instance, a bromo- or iodo- derivative of this compound could be synthesized and then subjected to a Buchwald-Hartwig amination. This reaction uses a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., XPhos, DavePhos) and a base to couple the aryl halide with an amine, forming a new C-N bond. beilstein-journals.orgrsc.org Similarly, a Suzuki coupling could be employed to form a new C-C bond by reacting the halogenated derivative with a boronic acid in the presence of a palladium catalyst and a base.

The efficiency of these cross-coupling reactions can be influenced by steric and electronic effects of the substituents on the aromatic ring. The presence of the amino and methyl groups can affect the reactivity of the substrate and the yield of the desired product.

Heterocycle Formation and Annulation Reactions

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds.

Isoxazole (B147169) Formation: Derivatives of this compound can be used to construct isoxazole rings. For example, a synthetic route to 3-amino-5-methylisoxazole (B124983) involves the reaction of acetyl acetonitrile (B52724) with p-toluenesulfonyl hydrazide to form a hydrazone, followed by a ring-closure reaction with hydroxylamine. google.com While this specific example leads to an isoxazole with a different substitution pattern, the underlying principles of cyclization reactions can be adapted. google.comorganic-chemistry.org The formation of 3,5-disubstituted isoxazoles can also be achieved through the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. organic-chemistry.orgcore.ac.uk

Thiadiazole Formation: The synthesis of thiadiazole derivatives can also be accomplished starting from related benzamide structures. For instance, 1,3,4-thiadiazoles can be synthesized from thiobenzamides. nih.gov A general method for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives involves a one-pot reaction. biopolymers.org.uaresearchgate.netjmchemsci.com Furthermore, N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide can be used to create a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. mdpi.com Molecular iodine-catalyzed oxidative cyclization of 2-aminopyridine/amidine and isothiocyanate can also lead to N-fused and 3,4-disubstituted 5-imino-1,2,4-thiadiazole derivatives. organic-chemistry.org

Other Heterocycles: The amino group and the amide functionality provide reactive sites that can be exploited for the construction of other fused heterocyclic systems, such as pyrazoles and their fused derivatives like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govtriazines. acs.org

Role As a Chemical Building Block and Synthetic Intermediate in Advanced Research

Precursor in the Synthesis of Complex Organic Molecules

3-Amino-5-methylbenzamide serves as a fundamental starting material in the construction of more intricate organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, allows for a diverse range of chemical transformations. Chemists utilize these reactive sites to build complex molecular frameworks through reactions such as acylation, alkylation, and cyclization. This versatility makes it an invaluable precursor in the multi-step synthesis of novel compounds with potential applications in medicinal chemistry and other areas of organic synthesis. thieme-connect.com

The strategic placement of the amino and methyl groups on the benzene (B151609) ring influences the regioselectivity of these reactions, enabling chemists to design and construct target molecules with a high degree of precision. This controlled reactivity is a key factor in its widespread use as a building block in the synthesis of diverse heterocyclic systems and other complex organic structures. researchgate.net

Intermediate in Agrochemical Research and Development

The agricultural industry has also found significant utility for this compound and its derivatives. These compounds serve as crucial intermediates in the synthesis of modern pesticides. For instance, related aminobenzamide structures are pivotal in the production of potent insecticides. nbinno.comgoogle.com The synthesis of chlorantraniliprole, a widely used insecticide, relies on intermediates structurally analogous to this compound. nbinno.comgoogle.com

The development of new and more effective agrochemicals is an ongoing area of research, and the benzamide (B126) scaffold is a common feature in many active compounds. google.com The ability to modify the amino and amide groups of this compound allows for the creation of libraries of new compounds that can be screened for pesticidal activity against a broad spectrum of agricultural pests. nbinno.com

Application in Materials Science Research

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of novel polymers and coatings. The presence of the amino group allows for its incorporation into polymer chains through polymerization reactions, leading to the creation of functional polymers with specific characteristics. sonar.ch

These functionalized polymers can be designed to have enhanced thermal stability, altered mechanical properties, or specific surface functionalities. For example, research into polymer coatings has shown that incorporating compounds with similar amino functionalities can improve adhesion and other performance characteristics. researchgate.netmdpi.commdpi.com The ability of the amide group to participate in hydrogen bonding can also influence the intermolecular interactions within the polymer, affecting its bulk properties. cymitquimica.com This makes this compound a valuable monomer for creating high-performance materials for a range of applications.

Scaffold for Dye Intermediate Synthesis

The aromatic structure of this compound makes it a suitable scaffold for the synthesis of dye intermediates. The amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes, a major class of synthetic colorants. The specific substitution pattern on the benzene ring can influence the final color and fastness properties of the resulting dye.

Research in dye chemistry often involves the synthesis and evaluation of new chromophoric systems. researchgate.netresearchgate.net By using this compound as a starting material, chemists can create novel dye structures with tailored absorption spectra. The versatility of the benzamide scaffold allows for the introduction of various functional groups, which can fine-tune the electronic properties of the molecule and, consequently, its color and performance as a dye.

Investigation of Molecular Interactions and Preclinical Biological Activities

Enzyme Inhibition Studies and Mechanistic Insights

The benzamide (B126) scaffold, a key feature of 3-Amino-5-methylbenzamide, is a privileged structure in medicinal chemistry, known to interact with various enzymes. Research has focused on its potential to inhibit enzymes involved in critical cellular processes, from DNA repair to metabolic regulation.

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU). nih.govnih.gov This enzymatic degradation is responsible for inactivating up to 90% of an administered dose of 5-FU. nih.gov The activity of DPD can significantly influence the pharmacokinetic variability and therapeutic efficacy of 5-FU. nih.gov Consequently, inhibition of DPD has been explored as a strategy to enhance the bioavailability and antitumor effects of fluoropyrimidines. nih.gov This has led to the development of DPD-inhibiting fluoropyrimidine (DIF) drugs. nih.gov While specific studies on 2-Amino-5-methylbenzamide are not detailed in the provided results, the investigation of various small molecules as DPD inhibitors is a recognized approach in cancer therapy to modulate the efficacy of chemotherapeutic agents. nih.govnih.gov Deficiencies in the DPYD gene, which encodes the DPD enzyme, can lead to severe toxicity from fluoropyrimidine treatment. qucosa.defrontiersin.org

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Various benzamide derivatives have demonstrated potential as alpha-glucosidase inhibitors. researchgate.net

For instance, a series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide derivatives were synthesized and showed potent inhibitory activity against α-glucosidase, with many compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. researchgate.net Kinetic studies of some inhibitors have revealed non-competitive or uncompetitive modes of inhibition, suggesting interaction with allosteric sites on the enzyme. researchgate.net Molecular docking simulations further support these findings, indicating that interactions are often governed by hydrogen bonding and hydrophobic effects within the enzyme's binding pocket. researchgate.net

Alpha-Glucosidase Inhibitory Activity of Benzamide Derivatives

The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50) for a selection of synthesized glycosyl-1,2,3-1H-triazolyl methyl benzamide compounds compared to a standard inhibitor.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Deacetylated Glycosyl Methyl Benzamide (4c) | 25.3 ± 0.8 | researchgate.net |

| Deacetylated Glycosyl Methyl Benzamide (4d) | 26.1 ± 1.5 | researchgate.net |

| Deacetylated Glycosyl Methyl Benzamide (4f) | 30.6 ± 2.1 | researchgate.net |

| Compound 7o | 16.01 ± 1.27 | researchgate.net |

| Compound 7b | 39.06 ± 0.27 | researchgate.net |

| Acarbose (Standard) | 750.0 ± 12.5 | researchgate.net |

The Human Immunodeficiency Virus Type 1 (HIV-1) relies on several key enzymes for its replication, including reverse transcriptase (RT) and integrase (IN). mdpi.comnih.gov The RT enzyme is multifunctional, possessing both DNA polymerase and ribonuclease H (RNase H) activities. mdpi.complos.org The RNase H function is essential for degrading the viral RNA template during reverse transcription, making it a critical target for antiretroviral therapy. mdpi.com While many drugs target the polymerase activity of RT, there are no approved drugs that specifically inhibit RNase H. mdpi.comnih.gov

Similarly, HIV-1 integrase (IN) is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step necessary for establishing chronic infection. nih.govmdpi.com Because there is no human homolog for integrase, it represents an attractive and specific target for drug development. nih.govresearchgate.net Inhibitors of integrase, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs. acs.org

Research into inhibitors for these targets has explored various chemical scaffolds. For instance, 2,3-dihydroxybenzamide (B143552) derivatives have been identified as a scaffold for developing novel HIV-1 integrase inhibitors that can target both the catalytic domain and the interaction with the cellular cofactor LEDGF/p75. nih.gov These compounds are hypothesized to act by chelating the divalent metal ions in the enzyme's active site. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govd-nb.infonih.gov Dysregulation of this pathway is a frequent event in many human cancers, making its components attractive targets for therapeutic intervention. d-nb.infonih.gov mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, both of which are key regulators of cellular processes and are often overactive in cancer. nih.govmedcraveonline.com

Inhibitors that target the kinase domain of mTOR (TORKinibs) can block the activity of both mTORC1 and mTORC2. nih.gov The benzamide moiety is present in some of these advanced inhibitors. For example, AZD2014, a clinical candidate, is a potent mTOR kinase inhibitor with the chemical name 3-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[5,6-e]pyrimidin-7-yl]-N-methylbenzamide. nih.gov It demonstrates high selectivity for mTOR over other kinases in the PIKK family. nih.gov Its predecessor, AZD8055, also contains a substituted benzamide-like structure and potently inhibits mTOR kinase, leading to the inhibition of substrates for both mTORC1 and mTORC2. nih.govmedcraveonline.com

Activity of Benzamide-Containing mTOR Kinase Inhibitors

This table shows the inhibitory concentration (IC50) of advanced mTOR inhibitors that feature a benzamide or a related structural component.

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| AZD8055 | mTOR Kinase | 0.8 nM | nih.gov |

| AZD2014 | mTOR Kinase | 2.8 nM | nih.gov |

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are members of the mitogen-activated protein kinase (MAPK) family. nih.gov These serine/threonine kinases are crucial mediators in signal transduction pathways that control cell growth, proliferation, and differentiation. nih.gov The MAPK/ERK pathway is often overactive in various cancers, making ERK1/2 significant targets for the development of new therapeutic agents. ebi.ac.uk Inhibitors of ERK1/2 have the potential to be used in the research and treatment of cancer and other proliferative diseases. medchemexpress.com The development of these inhibitors often involves understanding the interactions between the kinase and its substrates, which can be facilitated by unique docking domains. nih.gov While specific data on this compound is not available, the compound Rineterkib, an inhibitor of ERK, incorporates a "(2-amino-5-methyl...)" moiety within its complex chemical structure, indicating the relevance of this type of chemical fragment in the design of ERK inhibitors. drugbank.comdrugbank.com

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes, with PARP-1 being a key player in DNA repair, particularly in the base excision repair pathway that mends single-strand breaks. nih.govresearchgate.net The inhibition of PARP is a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. researchgate.net

The benzamide structure is fundamental to many PARP inhibitors because it mimics the nicotinamide (B372718) moiety of the enzyme's natural substrate, NAD+. researchgate.net By binding to the NAD+ site on the PARP enzyme, these inhibitors block its catalytic activity. innovareacademics.in This prevents the repair of DNA single-strand breaks, which can then lead to the formation of cytotoxic double-strand breaks during DNA replication, ultimately causing cell death in cancer cells. innovareacademics.in

This compound has been identified as an inhibitor of PARP. Its mechanism involves direct interaction with the enzyme, leading to a reduction in DNA repair capacity. The structurally related compound, 3-aminobenzamide (B1265367) (3-AB), is a well-known first-generation PARP inhibitor and has been extensively used in research to study the effects of PARP inhibition. bg.ac.rsfrontiersin.orgnih.gov More advanced benzamide derivatives have been designed and synthesized to achieve higher potency and selectivity. nih.govgoogle.com

PARP Inhibitory Activity of Benzamide Derivatives

This table presents the inhibitory concentrations (IC50) for various benzamide-based PARP inhibitors, highlighting the potency of this chemical class.

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 3-Aminobenzamide (in CHO cells) | PARP | ~50 nM | medchemexpress.com |

| Urea-based Benzamide (23f) | PARP-1 | 5.17 nM | nih.gov |

| Urea-based Benzamide (27f) | PARP-1 | 6.06 nM | nih.gov |

Antimicrobial Research

Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of various microbes. While specific studies focusing solely on the antimicrobial properties of this compound are not extensively detailed in the provided results, the broader class of benzamides, including those with similar structural motifs, has shown promise in this area. For instance, research on other benzamide derivatives has demonstrated efficacy against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis. Additionally, certain novel 1,2,4-triazole (B32235) derivatives incorporating a 4-methylbenzamide (B193301) moiety have exhibited antibacterial and antifungal activities. arabjchem.org

One area of significant interest has been the investigation of 3-methylbenzamide (B1583426) derivatives in the context of antiplasmodial activity, which is relevant to the fight against malaria. Studies have shown that N-acyl-3-aminofurazanes, which include a 3-methylbenzamide component, can exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net The substitution pattern on the benzamide ring has been found to be a critical determinant of the antiplasmodial efficacy and cytotoxicity of these compounds. nih.gov For example, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide demonstrated high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum with a 50% inhibitory concentration (IC₅₀) of 0.034 µM. mdpi.comresearchgate.net This highlights the potential of the 3-methylbenzamide scaffold as a starting point for the development of new antimalarial agents. nih.govmdpi.comresearchgate.net

| Compound/Derivative | Organism/Strain | Activity (IC₅₀) |

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Plasmodium falciparum (NF54 strain) | 0.034 µM mdpi.comresearchgate.net |

| N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | Plasmodium falciparum (NF54 strain) | 0.076 µM nih.gov |

| N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | Plasmodium falciparum (K1 strain) | 0.091 µM nih.gov |

Antioxidant Activity Investigations

The antioxidant potential of compounds is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. ugm.ac.idsemanticscholar.orgresearchgate.net These tests measure the ability of a compound to neutralize stable free radicals, providing an indication of its antioxidant capacity. ugm.ac.idsemanticscholar.org

While direct studies on the antioxidant activity of this compound are not prominent, research on related benzamide derivatives suggests that this class of compounds can possess antioxidant properties. For example, a study on novel indole-based caffeic acid amides, which share the amide linkage, demonstrated significant DPPH and ABTS radical scavenging activities. nih.gov Furthermore, research into a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives also utilized DPPH and ABTS assays to evaluate their antioxidant potential, with some derivatives showing high levels of inhibition. researchgate.net This suggests that the benzamide structure, in general, can be a viable scaffold for the development of antioxidant compounds. The specific contribution of the 3-amino and 5-methyl substitutions on the benzamide ring to antioxidant activity would require direct experimental evaluation.

Radiotracer Scaffold Development for Molecular Imaging Research

The development of radiotracers for positron emission tomography (PET) imaging is a critical area of medical research, enabling the non-invasive visualization and quantification of biological processes in vivo. The benzamide scaffold has been explored for its potential in creating such imaging agents.

While there is no direct evidence of this compound itself being developed as a radiotracer, closely related benzamide structures have been investigated for this purpose. For instance, a fluorine-containing benzamide derivative, [¹⁸F]BA3, was developed as a potential radiotracer for imaging histone deacetylases (HDACs), although it ultimately showed low brain penetration. mdpi.comhzdr.de

A significant area of research involving benzamide derivatives as radiotracer scaffolds is in the imaging of sphingosine-1-phosphate (S1P) receptors, particularly the S1P5 subtype. wikipedia.org S1P receptors are involved in numerous physiological processes, and S1P5 is predominantly expressed on oligodendrocytes, making it a target of interest for diseases like multiple sclerosis. nih.goved.ac.uked.ac.uk

Research has focused on 6-arylaminobenzamide derivatives as potential PET radiotracers for S1P5. nih.goved.ac.uk One such derivative, 6-(mesitylamino)-2-methoxy-3-methylbenzamide (TEFM180), which shares the methylbenzamide core with this compound, has been synthesized and evaluated. ed.ac.uked.ac.uk Autoradiography studies with a tritiated version of this compound, [³H]TEFM180, demonstrated high affinity for the S1P5 receptor with a dissociation constant (K D) of 2.8 nM. nih.goved.ac.uked.ac.uk This indicates a strong binding interaction between the compound and the receptor. The distribution of [³H]TEFM180 in the brain was also found to be consistent with the known expression patterns of S1P5. nih.goved.ac.uked.ac.uk These findings suggest that the methylbenzamide scaffold is a promising platform for the development of selective S1P5 PET radiotracers.

| Compound | Receptor Target | Binding Affinity (K D) |

| [³H]TEFM180 (a 6-arylaminobenzamide derivative) | Sphingosine-1-Phosphate-5 (S1P5) | 2.8 nM nih.goved.ac.uked.ac.uk |

General In Vitro Biological Screening for Novel Chemical Probe Discovery

General in vitro biological screening of compound libraries is a fundamental strategy in the discovery of novel chemical probes. researchgate.netnih.gov These probes are essential tools for interrogating biological systems and identifying new therapeutic targets. researchgate.netnih.gov The this compound structure, with its reactive amino and amide groups, represents a versatile building block for the synthesis of diverse compound libraries for such screening efforts.

The benzamide moiety is a common feature in many biologically active molecules and approved drugs. ontosight.ai High-throughput screening of libraries containing benzamide derivatives has led to the identification of inhibitors for various enzymes and receptors. For example, screening efforts have identified benzamide-based inhibitors of histone deacetylases and ligands for serotonin (B10506) receptors. mdpi.comacs.org The discovery of a new inhibitor series for the kinesin HSET also originated from high-throughput biochemical screening. nih.gov While specific large-scale screening data for this compound itself is not detailed in the provided search results, its chemical characteristics make it a suitable candidate for inclusion in screening libraries aimed at discovering new bioactive molecules. The functional groups on this compound allow for a variety of chemical modifications, enabling the generation of a wide range of derivatives to be tested against numerous biological targets.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 3-Amino-5-methylbenzamide, and a biological target.

Detailed Research Findings: Research has identified this compound as an inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme family critical for cellular processes like DNA repair and programmed cell death . Molecular docking simulations are employed to investigate how this compound fits into the active site of PARP enzymes.

The primary goal of docking this compound into a PARP active site is to elucidate the specific molecular interactions that lead to inhibition. These simulations can predict:

Binding Affinity: Calculated as a docking score (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction.

Binding Pose: The most stable three-dimensional orientation of the compound within the binding pocket.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The amino and benzamide (B126) groups of the compound are key regions for forming such interactions.

While specific docking scores from published studies on this compound are not detailed in the provided results, a typical docking study against a target like PARP1 would yield data similar to that shown in the hypothetical table below.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Hydrogen Bond Donors | Amino (-NH2) group, Amide (-NH-) group |

| Hydrogen Bond Acceptors | Carbonyl (-C=O) oxygen |

| Key Interacting Residues (Hypothetical) ⓘ | Gly, Ser, His, Tyr |

| Interaction Type | Hydrogen bonds, Pi-Pi stacking with aromatic residues |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations are valuable for analyzing its conformational flexibility and the stability of its interaction with a target protein once docked.

Detailed Research Findings: MD simulations can be used to refine the results of molecular docking. After docking this compound into a target like PARP, an MD simulation can be run to assess the stability of the predicted binding pose. Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): To track the conformational stability of the protein and the ligand over the simulation time. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking, confirming their importance for binding.

Furthermore, MD simulations are suggested as a tool to study the membrane permeability of this compound, a crucial factor in its absorption . By simulating the compound's interaction with a lipid bilayer model, researchers can predict its ability to cross cell membranes.

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Prediction)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These calculations provide a deep understanding of the intrinsic properties of this compound.

Detailed Research Findings: The structure of this compound features electron-donating amino and methyl groups, which significantly influence the electronic properties of the benzamide core . Quantum chemical calculations can precisely quantify these effects.

Electron Distribution and Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the amino group and the carbonyl oxygen would be identified as key sites for electrophilic and nucleophilic interactions, respectively.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help in predicting chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to predict how the molecule will behave in chemical reactions.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap ⓘ | Predicts molecular stability and reactivity |

| Dipole Moment | Measures the polarity of the molecule |

| Mulliken Atomic Charges | Describes the charge distribution on each atom |

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, establishes a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity.

Detailed Research Findings: For this compound, QSAR models can be developed to predict its properties based on a dataset of related benzamide derivatives . These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict a specific endpoint.

Reactivity Modeling: Predictive models can forecast the reactivity of the amino group or the aromatic ring in various chemical reactions, such as amidation or electrophilic substitution .

Selectivity Modeling: In cases where a molecule can react at multiple sites, models can predict the most likely position of reaction, aiding in synthesis planning.

Toxicity Profiling: It has been suggested that QSAR models trained on benzamide derivatives could be used for the toxicity profiling of this compound .

Developing a predictive model involves selecting relevant descriptors (e.g., electronic, steric, topological) and using statistical methods like multiple linear regression or machine learning algorithms to build and validate the model uvic.ca.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Profiling

In silico ADMET prediction is a critical step in early-stage drug discovery and chemical research to forecast the pharmacokinetic properties of a compound. This profiling helps to identify potential liabilities before committing to expensive and time-consuming experimental studies drugdiscoverytoday.com.

Detailed Research Findings: Computational tools are recommended for predicting the pharmacokinetic properties of this compound . Various ADMET parameters can be estimated using online platforms and specialized software.

Absorption: Properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. The lipophilicity, often expressed as LogP, is a key factor. For this compound, the estimated LogP is approximately 1.5, suggesting reasonable solubility .

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: Parameters related to the elimination of the compound from the body are estimated.

Toxicity: A range of toxicological endpoints can be predicted, including potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

| ADMET Property | Parameter | Predicted Outcome (Illustrative) | Significance |

|---|---|---|---|

| Absorption | LogP | ~1.5 | Indicates balanced solubility and permeability. |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Low / Non-penetrant | Compound may not readily enter the central nervous system. |

| Plasma Protein Binding | Moderate | Affects the free concentration of the compound. | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Substrate | Yes | Indicates a likely metabolic pathway. | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzamide Derivatives

Impact of Substituents on Chemical Reactivity, Stability, and Conformation

Chemical Reactivity: The presence of electron-donating groups like amino and methyl at the meta-positions increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. Conversely, the reactivity towards nucleophilic aromatic substitution is reduced. The basicity of the amine group itself is a key factor in its reactivity, allowing it to act as a nucleophile or a base in various reactions ncert.nic.in. The amide group's reactivity is also modulated; electron-donating substituents can influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon. Studies on substituted benzamides show that electronic effects induced by various substituents have a significant impact on the thermodynamic parameters and reactivity of the molecule acs.org.

Conformation: The conformation of benzamides, particularly the torsional angle (ω) between the plane of the phenyl ring and the amide group, is critical for biological activity. This angle is influenced by the steric and electronic properties of the substituents. nih.govresearchgate.net Large ortho-substituents can cause significant steric hindrance, twisting the amide group out of the plane of the aromatic ring and interrupting π-electron conjugation researchgate.netnih.gov. While 3-Amino-5-methylbenzamide lacks ortho-substituents, the substituents at the meta positions can still exert electronic influences on bond lengths and angles, subtly affecting the preferred conformation. Theoretical and NMR investigations on various substituted benzamides have revealed that even in the absence of ortho-substituents, the amide group may not be perfectly coplanar with the phenyl ring, often exhibiting a torsional angle of 20-25° nih.gov. The presence of intramolecular hydrogen bonds, for example between an ortho-hydroxy group and the amide carbonyl, can lock the molecule into a more planar conformation nih.gov.

¹ Torsional angle (ω) refers to the dihedral angle between the plane of the aromatic ring and the plane of the amide group.

Correlating Structural Modifications with Preclinical Biological Profiles (e.g., enzyme inhibition potency, binding affinity)

The biological activity of benzamide (B126) derivatives is highly dependent on their substitution pattern. SAR studies aim to correlate these structural changes with effects on biological targets, such as enzymes or receptors. The potency of these compounds is often quantified by values like IC₅₀ (the concentration required to inhibit 50% of a biological process) or Kᵢ (the inhibition constant).

Enzyme Inhibition: Benzamide derivatives have been identified as inhibitors for a wide range of enzymes. SAR studies reveal that both the nature and the position of substituents are critical for potent inhibition.

Carbonic Anhydrase (CA) Inhibitors: Studies on benzoylthioureido benzenesulfonamide (B165840) derivatives showed that substituents on the benzamide ring significantly affected inhibitory potency against various CA isoforms tandfonline.com. For example, compounds 7a, 7b, 7c, and 7f in one study showed 4 to 8 times more activity than the reference drug Acetazolamide against the hCA I isoform tandfonline.com.

Urease Inhibitors: In the development of benzoylselenourea derivatives as urease inhibitors, modifications at the 3-position of the benzoyl ring generally produced more effective compounds than substitutions at the 4-position acs.orgacs.org. This indicates a specific pocket or interaction point within the enzyme's active site that favorably accommodates meta-substituents.

The table below summarizes SAR findings from various studies on benzamide derivatives, illustrating the impact of substituents on enzyme inhibition.

While direct preclinical data for this compound is not detailed in these specific studies, the general principles derived from them are applicable. The presence of small, electron-donating groups at the meta positions suggests that this compound could be oriented within a binding site to place these groups in favorable pockets, potentially forming hydrogen bonds (via the amino group) or engaging in hydrophobic interactions (via the methyl group).

Conformational Analysis and Stereochemical Influences on Molecular Recognition

Molecular recognition, the specific interaction between a molecule and a biological target, is governed by the molecule's three-dimensional structure and stereochemistry. For benzamide derivatives, conformational flexibility and the potential for chirality are key determinants of binding affinity and selectivity.

Conformational Analysis: The ability of the amide group to rotate relative to the phenyl ring is a crucial conformational feature. As discussed previously, the torsional angle (ω) is rarely zero, meaning the molecule is not perfectly flat nih.gov. This non-planarity can be essential for fitting into the complex three-dimensional surface of a protein's binding site. Quantum mechanical methods have been used to investigate the conformational behavior of benzamide derivatives, showing that some molecules have limited conformational freedom due to factors like intramolecular hydrogen bonds, which act as "conformational locks" oup.com. The specific, preferred conformation of a drug molecule is often the one that presents the necessary pharmacophoric elements in the correct spatial orientation to interact with the target.

Stereochemical Influences: Stereochemistry becomes critical when a chiral center is present in the molecule. The benzamide chromophore itself is widely used in stereochemical studies because it has a well-defined geometry and conformation researchgate.netnih.gov. When benzamides are derived from chiral amines or contain chiral side chains, the different enantiomers or diastereomers often exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

The origin of this difference lies in the conformational equilibria of the molecule. For example, studies on secondary and tertiary benzamides have shown that the conformational equilibrium of the amide C-N bond is different between the two, which can be traced through NMR data and molecular modeling nih.gov. This difference in preferred shape dictates how the molecule can engage in the specific intermolecular interactions—such as hydrogen bonding, and van der Waals forces—required for molecular recognition and binding acs.org. Therefore, controlling the conformation and stereochemistry of benzamide derivatives is a fundamental strategy in rational drug design.

Emerging Research Directions and Future Perspectives in 3 Amino 5 Methylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is one of the most frequently performed reactions in the chemical industry, particularly for pharmaceuticals. rsc.org However, traditional methods often rely on stoichiometric coupling agents, which generate significant waste and can be hazardous. ucl.ac.uk The future of 3-Amino-5-methylbenzamide synthesis lies in the adoption of green and sustainable chemistry principles. wordpress.com

Emerging methodologies focus on catalytic and environmentally benign processes. One promising direction is the use of biocatalysts, such as enzymes. Lipases, for instance, have been shown to be effective for direct amidation reactions in anhydrous organic media, offering high efficiency without the need for additives. nih.gov Another green approach involves solvent-free reactions catalyzed by simple, readily available compounds like boric acid, which can facilitate the reaction between a carboxylic acid and an amine source via direct heating of a triturated mixture. researchgate.net These methods significantly reduce waste by minimizing or eliminating the use of hazardous solvents and purification steps like column chromatography. wordpress.comresearchgate.net

Future research will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, aiming for high yields, purity, and atom economy. wordpress.com

| Methodology | Key Features | Catalyst/Reagent | Sustainability Advantages | Reference |

|---|---|---|---|---|

| Conventional Coupling | Stoichiometric activation of carboxylic acid | HATU, EDC, T3P | Low; generates significant byproduct waste | ucl.ac.uk |

| Enzymatic Synthesis | Biocatalytic direct amidation | Candida antarctica lipase (B570770) B (CALB) | High; biodegradable catalyst, mild conditions, often no additives required | nih.gov |

| Solvent-Free Catalysis | Direct heating of reactants with a catalyst | Boric Acid | High; eliminates solvent use, simple procedure, high reaction rate | researchgate.net |

| Catalytic Direct Amidation | Catalytic removal of water under milder conditions | Boron-based or Group (IV) metal catalysts | Moderate to High; reduces need for stoichiometric activators | ucl.ac.uk |

Exploration of Unexplored Chemical Transformations and Derivatizations

The this compound molecule possesses two primary reactive sites for chemical modification: the aromatic amino group and the primary amide functionality. These sites allow for a wide range of derivatizations to create a diverse library of new chemical entities with potentially unique properties.

The aromatic amino group is a versatile handle for transformations such as acylation, sulfonylation, and N-alkylation. Reacting it with various acyl chlorides or sulfonyl chlorides can yield a series of N-substituted derivatives. For instance, reacting 3-aminobenzamide (B1265367) analogues with phenacyl halides has been used to synthesize novel compounds. nih.gov

| Reactive Site | Potential Transformation | Reagent Class | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Aromatic Amino Group (-NH₂) | Acylation | Acyl Halides, Anhydrides | N-Acylaminobenzamides | nih.gov |

| Aromatic Amino Group (-NH₂) | Sulfonylation | Sulfonyl Chlorides | N-Sulfonylaminobenzamides | nih.gov |

| Amide Group (-CONH₂) | N-Alkylation / N-Arylation | Alkyl/Aryl Halides | N-Substituted 3-Amino-5-methylbenzamides | acs.org |

| Amide Group (-CONH₂) | Incorporation into larger scaffolds | Bifunctional linkers, etc. | Complex molecules (e.g., PROTACs) | acs.org |

Expansion into Novel Non-Biological Applications (e.g., advanced catalysts, functional materials)

While benzamide (B126) derivatives are heavily explored in medicinal chemistry, their potential in non-biological applications remains an exciting and largely unexplored frontier. The structural features of this compound suggest its utility in materials science and catalysis.

A significant emerging area is the use of bio-inspired molecules as ligands in catalysis. Amino acids and peptides are known to function as effective chiral ligands for transition metal-catalyzed asymmetric synthesis. mdpi.commdpi.com By analogy, chiral derivatives of this compound could be synthesized and investigated as novel ligands for metal complexes, potentially catalyzing a range of enantioselective reactions. The combination of the rigid aromatic ring and the coordinating amino and amide groups could provide a stable and tunable framework for a catalyst. For example, nickel complexes with N-heterocyclic carbene ligands have been used for the amidation of esters, demonstrating the potential for metal-catalyzed reactions involving amide bond formation. nih.gov

In materials science, aromatic amides (aramids) are known for their high strength and thermal stability. Future research could explore the incorporation of this compound as a monomer or functional additive in the development of novel polymers or functional materials with tailored electronic, optical, or mechanical properties.

| Potential Application Area | Rationale / Research Direction | Key Molecular Features | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Design of chiral ligands for transition metal catalysts | Amino and amide groups for metal coordination; potential for chiral derivatization | mdpi.commdpi.com |

| Functional Polymers | Use as a monomer or cross-linking agent | Rigid aromatic core, two reactive amine/amide sites | |

| Organic Electronics | Development of novel organic semiconductors or conductors | Aromatic system with electron-donating and -withdrawing groups |

Advanced Computational Design and Optimization Strategies

In silico methods are becoming indispensable in modern chemical research, allowing for the rapid and cost-effective design and optimization of molecules before their synthesis. Advanced computational techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations can be powerfully applied to the this compound scaffold.

Molecular docking is a computational tool that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. This technique can be used to screen virtual libraries of this compound derivatives against various biological targets to identify potential lead compounds. researchgate.netresearchgate.net For example, docking studies have been successfully used to investigate the interaction of benzamide derivatives with enzymes like DNA gyrase and topoisomerase. researchgate.netresearchgate.net

Beyond predicting binding, computational chemistry can calculate key physicochemical properties, such as electronic structure, reactivity, and solubility. These predictions can guide the synthetic chemist in prioritizing which derivatives to synthesize, optimizing their properties for a specific application, whether it be for improved cell permeability in a biological context or for desired electronic properties in a material. amanote.com

| Computational Method | Predicted Property / Application | Utility for this compound Research | Reference |

|---|---|---|---|

| Molecular Docking | Binding affinity and orientation in a protein active site | Virtual screening of derivatives to identify potential bioactive compounds | researchgate.net |

| QSAR | Correlation of chemical structure with a specific activity | Building predictive models to design derivatives with enhanced potency | amanote.com |

| DFT Calculations | Molecular orbital energies, charge distribution, reactivity | Understanding electronic properties for materials science applications; predicting reaction mechanisms | researchgate.net |

| Molecular Dynamics (MD) | Conformational flexibility and stability of ligand-protein complexes | Assessing the stability of predicted binding modes from docking |

Integration with High-Throughput Screening for Chemical Probe and Tool Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify "hits" that modulate a specific biological process or target. nih.gov The this compound scaffold is an ideal starting point for creating a focused library of compounds for HTS campaigns.

A key goal of such campaigns is the discovery of chemical probes—small molecules used as tools to study the function of proteins and biological pathways in their native environment. mskcc.orgnih.gov A high-quality chemical probe must be potent, selective, and cell-permeable. nih.gov By systematically exploring the chemical space around this compound through the derivatizations discussed in section 8.2, a diverse library can be generated.

This library can then be screened against a wide range of targets using various HTS assay formats, including biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene activation, cell viability). enamine.net Hits identified from the primary screen can be validated and optimized through iterative cycles of chemical synthesis and biological testing, a process that can be accelerated by the computational methods described in section 8.4. The ultimate goal is to develop potent and selective chemical probes that can be used to validate new therapeutic targets or to elucidate complex biological mechanisms. mskcc.orgfrontiersin.org

| Step | Description | Relevance to this compound | Reference |

|---|---|---|---|

| 1. Library Synthesis | Creation of a diverse set of chemical compounds based on a common scaffold. | Systematic derivatization of the amino and amide groups of this compound. | thermofisher.com |

| 2. Assay Development | Creation of a robust and miniaturized assay suitable for automation. | Can be target-based (e.g., enzyme assay) or cell-based (phenotypic screen). | enamine.net |

| 3. High-Throughput Screen | Automated testing of the entire compound library in the developed assay. | Screening the this compound library to identify initial "hits". | nih.gov |

| 4. Hit Validation & Optimization | Confirming the activity of hits and synthesizing analogues to improve properties (potency, selectivity). | Using medicinal chemistry and computational design to turn a hit into a chemical probe. | nih.gov |

Q & A

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Answer: Leverage:

- ADMET predictors (e.g., SwissADME) to estimate solubility (LogP ≈ 1.5) and bioavailability.

- Molecular dynamics simulations to study membrane permeability.

- QSAR models trained on benzamide derivatives for toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.